molecular formula C28H27ClF2N4O3S B4295234 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-CYCLOHEXYL-2-METHYLBENZENE-1-SULFONAMIDE

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-CYCLOHEXYL-2-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4295234
M. Wt: 573.1 g/mol
InChI Key: ASLHODGFYKIIMJ-UHFFFAOYSA-N
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Description

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-CYCLOHEXYL-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazinyl group, a cyclohexyl group, and a benzenesulfonamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-CYCLOHEXYL-2-METHYLBENZENE-1-SULFONAMIDE involves multiple steps, including the formation of the phthalazinyl core, the introduction of the chloro(difluoro)methoxyphenyl group, and the attachment of the cyclohexyl and benzenesulfonamide groups. Common synthetic routes may involve:

    Formation of the Phthalazinyl Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro(difluoro)methoxyphenyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Cyclohexyl and Benzenesulfonamide Groups: These groups can be introduced through amination and sulfonation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-CYCLOHEXYL-2-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-CYCLOHEXYL-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-CYCLOHEXYL-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-CYCLOHEXYL-2-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]-N-cyclohexyl-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClF2N4O3S/c1-18-11-12-19(17-25(18)39(36,37)35-21-7-3-2-4-8-21)26-23-9-5-6-10-24(23)27(34-33-26)32-20-13-15-22(16-14-20)38-28(29,30)31/h5-6,9-17,21,35H,2-4,7-8H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLHODGFYKIIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)Cl)S(=O)(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-CYCLOHEXYL-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-CYCLOHEXYL-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-CYCLOHEXYL-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-CYCLOHEXYL-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-CYCLOHEXYL-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-CYCLOHEXYL-2-METHYLBENZENE-1-SULFONAMIDE

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